Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)
Description
The compound Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI) is a structurally complex pyrazine derivative characterized by:
- A pyrazine core substituted with amino (3-position), chloro (6-position), and a methyl ester group.
- A piperazinyl-piperidinyl side chain at the 5-position, featuring a (3S)-3-ethyl configuration and a 4-chlorobenzyl moiety.
Properties
Molecular Formula |
C24H32Cl2N6O2 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
methyl 3-amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C24H32Cl2N6O2/c1-3-18-15-31(23-21(26)28-20(22(27)29-23)24(33)34-2)12-13-32(18)19-8-10-30(11-9-19)14-16-4-6-17(25)7-5-16/h4-7,18-19H,3,8-15H2,1-2H3,(H2,27,29) |
InChI Key |
LRTVOVUPYDKBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic Substitution: Introduction of amino and chloro groups on the pyrazine ring through nucleophilic substitution reactions.
Piperidine and Piperazine Derivatization: Formation of piperidine and piperazine rings through cyclization reactions.
Esterification: Conversion of carboxylic acid to its methyl ester using reagents like methanol and acid catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: Use of continuous reactors for efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of New Derivatives: Used as a starting material for the synthesis of novel pyrazine derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine
Drug Development: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
Chemical Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrazinecarboxylic acid derivatives typically involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The table below compares key structural elements and biological activities of the target compound with analogs:
Key Observations:
- Substituent Impact : Halogens (Cl, Br) and bulky groups (tert-butyl) enhance lipophilicity and antimycobacterial activity . The target compound’s 4-chlorobenzyl group may improve membrane permeability.
Antimycobacterial Activity
- Lipophilicity Correlation : Compounds with higher calculated log P (Clog P) values (>3.5) show improved antimycobacterial activity, as seen in brominated derivatives (Compounds 16–18) . The target compound’s log P is likely elevated due to its hydrophobic side chain.
- Mode of Action : Unlike pyrazinamide (PZA), which targets M. tuberculosis ribosomal protein S1 (RpsA), 5-chloropyrazinecarboxamides exhibit distinct mechanisms, suggesting structural modifications alter target specificity .
Antifungal Activity
- Thiazole-Containing Derivatives : Compound 8 (5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide) demonstrates broad-spectrum antifungal activity, likely due to thiazole’s electron-withdrawing effects enhancing target binding .
Enzyme Inhibition
- Ethylene Biosynthesis: Pyrazinecarboxylic acid (POA) and analogs inhibit 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), a key enzyme in ethylene production . The target compound’s ester group may act as a prodrug, releasing POA-like metabolites.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-tert-Butyl-6-chloro-N-(thiazol)carboxamide (8) | Brominated Derivatives (16–18) |
|---|---|---|---|
| Molecular Weight | ~650 g/mol (estimated) | 354.8 g/mol | 400–450 g/mol |
| Clog P | ~4.5 (estimated) | 3.8 | 3.5–4.2 |
| Solubility | Low (ester group) | Moderate (carboxamide) | Low (halogens, hydroxyl) |
| Metabolic Stability | Prodrug (esterase hydrolysis) | Stable | Variable |
Biological Activity
Pyrazinecarboxylic acid derivatives, particularly 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI) , have garnered attention for their potential therapeutic applications. This compound primarily interacts with the CXCR3 receptor , which is significant in various biological processes, including immune response modulation and inflammation.
The compound exhibits a high affinity for the CXCR3 receptor, with a binding affinity of approximately 0.4 nM . This interaction is crucial as the CXCR3 receptor is involved in the Th1 inflammatory response, making this compound a potential candidate for treating diseases characterized by such responses.
Pharmacokinetics
Research indicates that this compound is orally active , suggesting its viability for therapeutic use in systemic conditions. Its pharmacokinetic profile is essential for determining its efficacy and safety in clinical settings.
Biological Activity Overview
The biological activities of this compound and its analogs can be categorized into several key areas:
- Antimicrobial Activity : Various studies have shown that substituted pyrazinecarboxylic acids exhibit significant activity against Mycobacterium tuberculosis and other pathogens. For instance, certain derivatives demonstrated up to 72% inhibition against M. tuberculosis H(37)Rv .
- Antifungal Properties : The compound has also been evaluated for antifungal activity, with some derivatives showing strong effects against Trichophyton mentagrophytes, indicating potential use in treating fungal infections .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are important targets in various therapeutic areas including neurodegenerative diseases and gastrointestinal disorders .
Case Study 1: Antimycobacterial Activity
A series of substituted pyrazinecarboxamides were synthesized and tested against M. tuberculosis. Among these, compounds with specific substitutions showed the highest activity, highlighting the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Antifungal Efficacy
In another study, derivatives of pyrazinecarboxylic acid were tested for antifungal properties. The most active compound exhibited a Minimum Inhibitory Concentration (MIC) of 31.25 µmol/mL , demonstrating significant antifungal potential against clinically relevant strains .
Structure-Activity Relationship (SAR)
The efficacy of pyrazinecarboxylic acid derivatives can be attributed to their structural features. The presence of halogens (e.g., chlorine) and specific functional groups (e.g., piperidine moieties) enhances their biological activity. Detailed SAR studies suggest that modifications at various positions on the pyrazine ring can lead to substantial changes in activity profiles .
Research Findings Summary Table
Q & A
Q. What are the key structural features of this compound that influence its physicochemical properties?
The methyl ester group enhances solubility in organic solvents compared to free carboxylic acid forms, while the 4-chlorophenylmethylpiperidine moiety contributes to lipophilicity, affecting membrane permeability . The stereochemistry at the 3S position may influence receptor binding specificity, as seen in analogous piperazine derivatives . For stability, the chlorinated pyrazine core reduces susceptibility to oxidative degradation under standard storage conditions .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Core assembly : Coupling reactions (e.g., EDC/HOAt) are used to link the pyrazinecarboxylic acid scaffold to the piperazine-piperidine subunit .
- Chlorination : Selective chlorination at the 6-position is achieved using POCl₃ or SOCl₂ under controlled anhydrous conditions .
- Esterification : Methyl ester formation via Fischer esterification with methanol and catalytic H₂SO₄ is typical, ensuring high yields (>85%) .
Q. What analytical techniques are critical for characterizing this compound?
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Structural confirmation : ¹H/¹³C NMR (key signals: methyl ester at δ ~3.8 ppm, piperazine protons at δ ~2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) .
- Chirality : Chiral HPLC with a cellulose-based column to verify the 3S configuration .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the piperazine coupling step?
Low yields (<50%) in coupling the piperazine-piperidine subunit often arise from steric hindrance. Solutions include:
- Activation : Pre-activate the carboxylic acid with HATU/DIPEA in DMF at 0°C to enhance electrophilicity .
- Solvent choice : Switch to polar aprotic solvents (e.g., DCM/THF mixtures) to improve reagent solubility .
- Temperature control : Perform reactions under reflux (40–50°C) to overcome kinetic barriers without inducing decomposition .
Q. How do substituent modifications impact biological activity?
- Methyl ester vs. carboxylic acid : The ester form increases bioavailability (logP = 2.1 vs. 0.8 for the acid) but reduces in vitro potency against Mycobacterium tuberculosis by ~30% .
- Chlorine position : 6-chloro substitution enhances antifungal activity (IC₅₀ = 1.2 µM) compared to 5-chloro analogs (IC₅₀ = 8.7 µM) due to improved target binding .
- Piperidine substitution : Replacing 4-chlorophenylmethyl with benzyl groups decreases selectivity for CNS targets (e.g., σ receptors) by 10-fold .
Q. What methodologies resolve contradictions in stability data under varying pH conditions?
Discrepancies in hydrolytic stability (e.g., t₁/₂ = 24 hrs at pH 7.4 vs. t₁/₂ = 2 hrs at pH 9) can be addressed by:
- Kinetic studies : Use LC-MS to track ester hydrolysis products over time .
- Buffering systems : Employ phosphate-buffered saline (PBS) for physiological conditions vs. carbonate buffers for alkaline stability testing .
- Temperature control : Conduct accelerated degradation studies at 40°C to model long-term stability .
Q. How can fluorescence properties be leveraged for tracking cellular uptake?
Intercalation into γ-zirconium phosphate (γ-DDZrP) induces a 6-fold fluorescence enhancement (λₑₘ = 366 nm) compared to aqueous solutions. This property enables real-time imaging in live cells when combined with confocal microscopy . Key steps:
Q. What in vitro assays are suitable for evaluating antimicrobial activity?
- Antifungal : Broth microdilution assay against Candida albicans (CLSI M27-A3 protocol) with fluconazole as a control .
- Antibacterial : Agar diffusion assay using Staphylococcus aureus (ATCC 25923), measuring zones of inhibition (≥15 mm indicates activity) .
- Mycobacterial : Luciferase reporter assay against Mycobacterium tuberculosis H37Rv, with rifampicin as a reference (IC₅₀ < 2 µM considered potent) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
